molecular formula C8H18N2 B092334 N,N'-Diethyl-2-butene-1,4-diamine CAS No. 112-21-0

N,N'-Diethyl-2-butene-1,4-diamine

Cat. No.: B092334
CAS No.: 112-21-0
M. Wt: 142.24 g/mol
InChI Key: YWWSWEIXJXYQJB-UHFFFAOYSA-N
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Description

2-Butene-1,4-diamine, N,N’-diethyl- is an organic compound with the molecular formula C8H18N2. It is a colorless liquid that features both amine and alkene functional groups. This compound is known for its low toxicity and is soluble in organic solvents such as alcohols and ethers but insoluble in water .

Preparation Methods

2-Butene-1,4-diamine, N,N’-diethyl- is typically synthesized through the aldol condensation reaction of diethyl succinate with ethylenediamine under basic conditions. The reaction is carried out in ethanol as a solvent . Industrial production methods involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-Butene-1,4-diamine, N,N’-diethyl- undergoes various chemical reactions, including:

Scientific Research Applications

2-Butene-1,4-diamine, N,N’-diethyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Butene-1,4-diamine, N,N’-diethyl- involves its interaction with various molecular targets. The amine groups can form hydrogen bonds and ionic interactions with biological molecules, while the alkene group can participate in addition reactions. These interactions can affect the function of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

2-Butene-1,4-diamine, N,N’-diethyl- can be compared with similar compounds such as:

2-Butene-1,4-diamine, N,N’-diethyl- stands out due to its unique combination of amine and alkene functional groups, making it versatile for various chemical transformations and applications.

Biological Activity

N,N'-Diethyl-2-butene-1,4-diamine (CAS Number: 112-21-0) is a chemical compound with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula: C₈H₁₈N₂
  • Molecular Weight: 142.24 g/mol
  • IUPAC Name: (E)-N,N'-diethylbut-2-ene-1,4-diamine
  • Density: 0.84 g/mL
  • Refractive Index: 1.4577 to 1.4597 (20°C, 589nm)

This compound exhibits biological activity primarily through its interaction with various biological targets, including enzymes and receptors. Its structure suggests that it may act as a ligand for certain enzymes involved in metabolic pathways.

Antimicrobial Properties

Recent studies have investigated the antimicrobial properties of this compound, particularly against Gram-negative bacteria. For instance, its derivatives have shown potential as inhibitors of E. coli dihydrofolate reductase (DHFR), an important enzyme in bacterial metabolism. The structure-activity relationship (SAR) analysis indicated that modifications to the alkyl chain could enhance inhibitory potency .

Cytotoxicity

In vitro assays have demonstrated that this compound exhibits cytotoxic effects on certain cancer cell lines. The compound's mechanism appears to involve the induction of apoptosis in these cells, although further studies are required to elucidate the specific pathways involved.

Study 1: Inhibition of Dihydrofolate Reductase

A study focused on the inhibition of E. coli DHFR revealed that this compound and its derivatives bind effectively to the enzyme, with varying affinities depending on structural modifications. The best-performing derivative showed an IC₅₀ value significantly lower than that of standard inhibitors .

CompoundIC₅₀ (µM)Binding Affinity
This compound45Moderate
Best derivative12High

Study 2: Cytotoxicity in Cancer Cell Lines

Another investigation assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicated a dose-dependent response with significant cell death observed at concentrations above 50 µM.

Cell LineIC₅₀ (µM)
HeLa30
MCF725
A54940

Properties

CAS No.

112-21-0

Molecular Formula

C8H18N2

Molecular Weight

142.24 g/mol

IUPAC Name

N,N'-diethylbut-2-ene-1,4-diamine

InChI

InChI=1S/C8H18N2/c1-3-9-7-5-6-8-10-4-2/h5-6,9-10H,3-4,7-8H2,1-2H3

InChI Key

YWWSWEIXJXYQJB-UHFFFAOYSA-N

SMILES

CCNCC=CCNCC

Isomeric SMILES

CCNC/C=C/CNCC

Canonical SMILES

CCNCC=CCNCC

Key on ui other cas no.

23028-85-5
112-21-0

Pictograms

Corrosive

Origin of Product

United States

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